molecular formula C35H50O4 B14251789 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate CAS No. 345966-31-6

4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate

Cat. No.: B14251789
CAS No.: 345966-31-6
M. Wt: 534.8 g/mol
InChI Key: IFHXMSWKNJKDOW-UHFFFAOYSA-N
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Description

4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two undec-10-en-1-yl groups attached to a phenyl and benzoate moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for an extended period to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the undec-10-en-1-yl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenyl and benzoate groups.

Scientific Research Applications

4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The undec-10-en-1-yl groups can insert into lipid bilayers, affecting membrane fluidity and permeability. In material science, the compound’s structure allows it to form ordered phases, contributing to the properties of liquid crystal elastomers.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-methyloctyl)oxy]phenyl 4-(undec-10-en-1-yloxy)benzoate
  • 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile
  • 4-(undec-10-en-1-yloxy)phenyl 4-[(2-fluorooctyl)oxy]benzoate

Uniqueness

4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is unique due to its dual undec-10-en-1-yl groups, which impart specific physical and chemical properties. These groups enhance the compound’s ability to interact with lipid bilayers and form ordered phases in liquid crystal materials, making it valuable for various applications .

Properties

CAS No.

345966-31-6

Molecular Formula

C35H50O4

Molecular Weight

534.8 g/mol

IUPAC Name

(4-undec-10-enoxyphenyl) 4-undec-10-enoxybenzoate

InChI

InChI=1S/C35H50O4/c1-3-5-7-9-11-13-15-17-19-29-37-32-23-21-31(22-24-32)35(36)39-34-27-25-33(26-28-34)38-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2

InChI Key

IFHXMSWKNJKDOW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC=C

Origin of Product

United States

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